Conformational Solvent‑Stability: (4R)‑Aminoproline Retains Polyproline II Helix in Both Organic and Aqueous Media, Whereas (4S)‑Aminoproline Undergoes a Solvent‑Induced β‑to‑PPII Switch
In a direct comparative CD study by Sonar & Ganesh (2010), the (4R)‑aminoproline homooligomer (peptide 1) displayed characteristic polyproline II (PPII) signatures—a positive maximum near 228 nm and a negative minimum near 206 nm—in both trifluoroethanol (TFE) and aqueous buffer. In contrast, the (4S)‑aminoproline homooligomer (peptide 2) adopted a β‑sheet structure in TFE (single minimum at 218 nm) and only converted to the PPII conformation upon transfer to water . This demonstrates that the (4R)‑configured trans‑aminoproline provides a conformationally stable PPII scaffold independent of solvent polarity, whereas the (4S)‑cis‑configured analog is conformationally labile.
| Evidence Dimension | CD‑derived conformational identity in TFE vs. H₂O |
|---|---|
| Target Compound Data | (4R)‑aminoproline peptide 1: PPII conformation (positive band at ~228 nm, negative at ~206 nm) in both TFE and H₂O |
| Comparator Or Baseline | (4S)‑aminoproline peptide 2: β‑structure (minimum at 218 nm) in TFE; PPII conformation only in H₂O |
| Quantified Difference | Qualitative conformational switch observed for (4S) but not for (4R); (4R) maintains PPII across both solvent conditions |
| Conditions | Homo‑oligomeric 4‑aminoproline peptides (n = 6 residues); CD spectroscopy in TFE and aqueous phosphate buffer, pH 7.4, 25 °C |
Why This Matters
For applications requiring a stable polyproline II scaffold—such as collagen‑mimetic peptides, cell‑penetrating peptide spacers, or molecular rulers—the (4R)‑trans configuration is essential to avoid unwanted solvent‑dependent structural transitions.
- [1] Sonar, M. V.; Ganesh, K. N. Water‑Induced Switching of β‑Structure to Polyproline II Conformation in the 4S‑Aminoproline Polypeptide via H‑Bond Rearrangement. Org. Lett. 2010, 12, 5390–5393. View Source
